![molecular formula C18H20N4 B242322 N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound with a fused bicyclic structure. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine typically involves the use of α-bromoketones and 2-aminopyridines as starting materials. The reaction conditions can be controlled to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For instance, using toluene as a solvent and promoting C–C bond cleavage with iodine (I2) and tert-butyl hydroperoxide (TBHP) can yield N-(pyridin-2-yl)amides under mild and metal-free conditions . Alternatively, using ethyl acetate as a solvent and adding only TBHP can promote one-pot tandem cyclization/bromination to form 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is used in the design of new drugs targeting specific biological pathways .
Medicine: Its imidazo[1,2-a]pyridine scaffold is known for its activity against various diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine scaffold allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the activation or inhibition of specific biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
Uniqueness: N-cyclopentyl-6-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific cyclopentyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C18H20N4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H20N4/c1-13-9-10-16-21-17(15-8-4-5-11-19-15)18(22(16)12-13)20-14-6-2-3-7-14/h4-5,8-12,14,20H,2-3,6-7H2,1H3 |
InChI Key |
DEKOYSAXLHNHNE-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


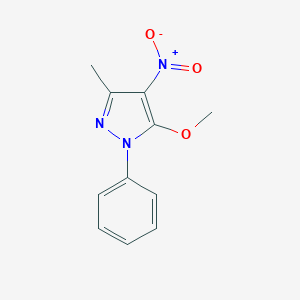
![11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B242244.png)
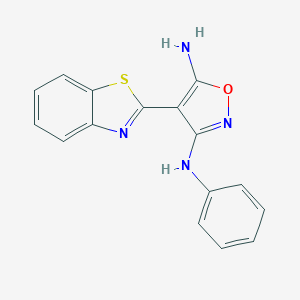
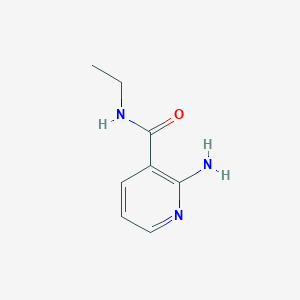
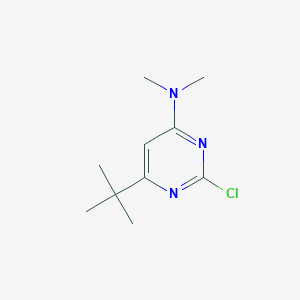
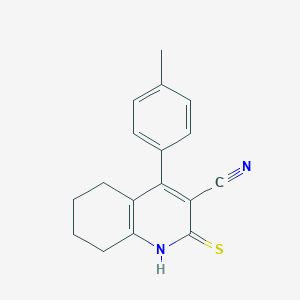
![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)
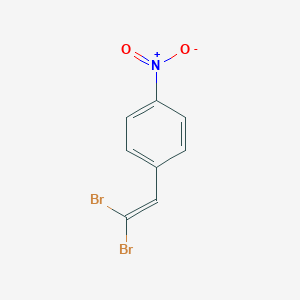
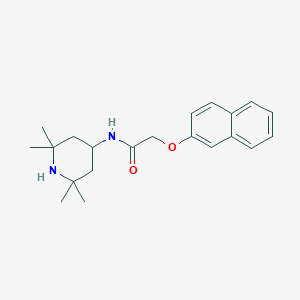

![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
